2-Trimethylsilylfuran

概要

説明

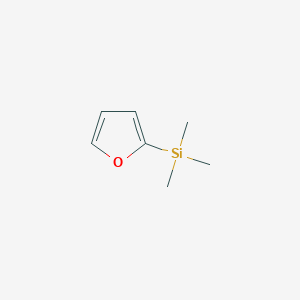

2-Trimethylsilylfuran is a chemical compound with the molecular formula C7H12O2Si . It is a clear liquid that can range in color from colorless to light orange to yellow . It has a molecular weight of 156.25 .

Molecular Structure Analysis

The molecular structure of 2-Trimethylsilylfuran consists of a furan ring with a trimethylsilyl group attached . The trimethylsilyl group consists of a silicon atom bonded to three methyl groups .

Physical And Chemical Properties Analysis

2-Trimethylsilylfuran has a boiling point of 34-35 °C/9 mmHg, a density of 0.929 g/mL at 25 °C, and a refractive index of n 20/D 1.436 . It is soluble in most organic solvents, such as CH2Cl2, Et2O, benzene, THF, and MeCN .

科学的研究の応用

Antibacterial Activity

Furan derivatives, including 2-Trimethylsilylfuran, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance. The furan nucleus is an essential synthetic technique in the search for these new drugs .

Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives have taken on a special position . They have been used in the creation of numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .

Organic Chemistry

Furans derivatives, including 2-Trimethylsilylfuran, offer a wide range of prospects in the field of organic chemistry . This is due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .

Synthetic Chemistry

2-Trimethylsilylfuran is known for its ability to undergo chemical transformations that are useful in synthetic chemistry. Particularly, it is used in the modification of molecules for the development of new compounds.

Pharmaceuticals Production

Furan is used to produce pharmaceuticals . As 2-Trimethylsilylfuran is a derivative of furan, it may also be used in the production of various pharmaceuticals .

Resin Production

Furan is used in the production of resin . Therefore, 2-Trimethylsilylfuran, being a derivative of furan, could potentially be used in the production of various types of resins .

Agrochemicals Production

Furan is used in the production of agrochemicals . As a derivative of furan, 2-Trimethylsilylfuran may also be used in the production of various agrochemicals .

Lacquers Production

Furan is used in the production of lacquers . Therefore, 2-Trimethylsilylfuran, being a derivative of furan, could potentially be used in the production of various types of lacquers .

Safety and Hazards

特性

IUPAC Name |

furan-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWRZEKRKZRDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166318 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trimethylsilylfuran | |

CAS RN |

1578-33-2 | |

| Record name | 2-Furyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?

A1: 2-Trimethylsilylfuran serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.

- Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, 2-Trimethylsilylfuran reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].

- Precursor to γ-Hydroxybutenolides: 2-Trimethylsilylfuran undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].

Q2: Are there studies on the reaction kinetics of 2-Trimethylsilylfuran with organometallic cations?

A3: Yes, kinetic studies have been conducted on the reaction of 2-Trimethylsilylfuran with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on 2-Trimethylsilylfuran as the rate-determining step. Interestingly, 2-Trimethylsilylfuran exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.

Q3: What are the potential advantages of using 2-Trimethylsilylfuran as a precursor to γ-hydroxybutenolides compared to other methods?

A3: The photosensitized oxygenation of 2-Trimethylsilylfuran offers several advantages for γ-hydroxybutenolide synthesis:

- Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].

Q4: Can computational chemistry methods be employed to study the photochemical isomerization of 2-Trimethylsilylfuran?

A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including 2-Trimethylsilylfuran []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.

Q5: How does the structure of 2-Trimethylsilylfuran impact its stability and handling?

A6: 2-Trimethylsilylfuran is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)